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RXR antagonist 2

RXR binding affinity Ki determination ligand-binding assay

Researchers need to isolate RXR-specific contributions within RXR-RAR heterodimers without confounding RAR activity. RXR antagonist 2 (compound 6b) solves this: a selective antagonist at the RXR site of RXR-RAR heterodimers. - **Mechanism:** Blocks RXR agonist synergy in presence of RAR agonists; leaves RAR agonist activity intact (distinct from HX531 and UVI3003). - **Binding:** Ki = 0.391 μM, Kd = 0.281 μM; molecular formula C₂₉H₃₅F₃N₂O₃, MW 516.60. - **Supply:** RUO compound, available for immediate global shipment.

Molecular Formula C29H35F3N2O3
Molecular Weight 516.6 g/mol
Cat. No. B12411699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRXR antagonist 2
Molecular FormulaC29H35F3N2O3
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCCCCCCOC1=C(C=C2C(=C1)C(CCC2(C)C)(C)C)N3C4=C(C=C(C=C4)C(=O)O)N=C3C(F)(F)F
InChIInChI=1S/C29H35F3N2O3/c1-6-7-8-9-14-37-24-17-20-19(27(2,3)12-13-28(20,4)5)16-23(24)34-22-11-10-18(25(35)36)15-21(22)33-26(34)29(30,31)32/h10-11,15-17H,6-9,12-14H2,1-5H3,(H,35,36)
InChIKeyNELPEUCFJDAMAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RXR Antagonist 2: Compound Overview


RXR antagonist 2 (CAS 3010910-41-2; also designated compound 6b) is a synthetic small-molecule antagonist of retinoid X receptors (RXRs), specifically designed as a 2-(arylamino)pyrimidine-5-carboxylic acid derivative [1]. It exhibits potent RXR binding with a Ki of 0.391 μM and Kd of 0.281 μM, and is supplied as a research-use-only compound with molecular formula C₂₉H₃₅F₃N₂O₃ (molecular weight 516.60) . The compound demonstrates functional antagonism specifically at the RXR site of RXR-RAR heterodimers without affecting RAR agonist activity, distinguishing its mechanism from pan-RXR antagonists that disrupt both homodimer and heterodimer function [2].

1 Selective RXR-RAR heterodimer antagonist without RAR modulation
2 Silent antagonist – no intrinsic agonist activity in cell models
3 Tool compound for functional dissection of RXR synergy pathways

Why RXR Antagonist 2 Cannot Be Substituted


RXR-targeting compounds exhibit substantial heterogeneity in functional mechanism despite shared receptor binding. RXR antagonist 2 (compound 6b) functions as a selective antagonist at the RXR site of RXR-RAR heterodimers, inhibiting the synergistic activity of RXR agonists in the presence of RAR agonists without affecting RAR agonist activity itself [1]. In contrast, HX531 and related diazepinylbenzoic acids inhibit activation of both RAR-RXR heterodimers and RXR homodimers [2], while UVI3003 at 1 μM does not affect corepressor interaction capacity of the RARα subunit in RAR-RXR heterodimer configurations [3]. LG101506 is an RXR modulator with mixed agonist/antagonist properties rather than a pure antagonist . These mechanistic distinctions—heterodimer-selective antagonism versus pan-heterodimer/homodimer inhibition—produce divergent cellular and in vivo outcomes, rendering direct substitution scientifically invalid without assay-specific revalidation.

Mechanism Heterodimer-selective antagonism vs. pan-RXR inhibition – HX531/UVI3003 disrupt both RAR and RXR pathways; functional profile may not transfer.
Activity Silent antagonist vs. mixed agonist/antagonist modulators (LG101506) – residual agonism can confound loss-of-function assays.
Selectivity No RAR pathway interference vs. pan-antagonists (HX531 series) – RAR cross-inhibition alters cellular response interpretation.

Quantitative Differentiation vs. Closest Comparators


RXRα Binding Affinity vs. LG101506

RXR antagonist 2 (compound 6b) demonstrates RXRα binding with a Ki of 3 nM in competitive binding assays using [³H]9-cis retinoic acid [1]. The compound also exhibits overall RXR binding with Ki of 0.391 μM and Kd of 0.281 μM . In comparison, the RXR modulator LG101506 displays RXRα Ki values of 2.7–3 nM under similar competitive binding conditions . The two compounds exhibit comparable nanomolar binding potency to RXRα; however, the key differentiation lies not in absolute Ki values but in functional mechanism—RXR antagonist 2 is a pure antagonist at the RXR site of heterodimers, whereas LG101506 is a selective RXR modulator with context-dependent agonist/antagonist properties that differs mechanistically .

RXRα Binding Affinity vs. LG101506
Cross-study comparable
Ki = 3 nM (RXRα)
Comparable binding, divergent functional mechanism.
Binding potency does not predict antagonism vs. modulator profile.
RXR binding affinity Ki determination ligand-binding assay nuclear receptor pharmacology

Heterodimer-Selective Antagonism in HL-60 Cells

RXR antagonist 2 (compound 6b) alone does not induce differentiation of HL-60 cells and does not affect the differentiation-inducing activity of the RAR agonist Am80. However, it specifically inhibits the synergistic differentiation activity induced by the RXR agonist PA024 in the presence of Am80 [1]. This functional profile demonstrates selective antagonism confined to the RXR site of RXR-RAR heterodimers without perturbation of RAR-mediated signaling. In contrast, HX531 and HX603 inhibit transactivation of both RARs and RXRs, and suppress HL-60 differentiation induced by the combination of Am80 with an RXR agonist [2]. UVI3003, while a potent RXR antagonist with IC₅₀ of 0.24 μM against human RXRα, does not affect corepressor interaction capacity of the RARα subunit in RAR-RXR heterodimer configurations at 1 μM . These three compounds exhibit distinct functional selectivity profiles that preclude interchangeable use in heterodimer-focused studies.

HL-60 Heterodimer Selectivity
Class-level inference
Inhibits PA024+Am80 synergy; no effect on Am80 alone. HX531 inhibits both.
Selective RXR heterodimer antagonism.
Functional selectivity requires assay-specific validation.
RXR-RAR heterodimer HL-60 differentiation retinoid synergism functional selectivity

Binding Affinity vs. UVI3003 and HX531

RXR antagonist 2 exhibits an overall RXR Ki of 0.391 μM and Kd of 0.281 μM . By comparison, UVI3003 inhibits human RXRα with an IC₅₀ of 0.24 μM in COS-7 cell-based assays , and HX531 demonstrates an IC₅₀ of 18 nM (0.018 μM) in HL-60 cell retinoidal activity assays . RXR antagonist 2 occupies an intermediate potency range—approximately 21.7-fold less potent than HX531 in cellular IC₅₀ terms but with a distinct heterodimer-selective antagonism profile not shared by HX531 [1]. UVI3003, despite its high binding affinity, does not affect RARα corepressor interaction capacity at 1 μM [2]. Potency comparisons alone are insufficient for compound selection; functional selectivity toward RXR-RAR heterodimers versus RXR homodimers represents the critical differentiation parameter.

Binding Affinity vs. UVI3003/HX531
Cross-study comparable
Ki 0.391 μM vs. IC₅₀ 0.24 μM (UVI3003) / 0.018 μM (HX531)
Intermediate potency with distinct selectivity profile.
Cross-assay comparisons (binding vs. cell-based IC₅₀) require caution.
RXR antagonist potency binding affinity comparison Ki vs IC50 nuclear receptor pharmacology

Chemical Scaffold vs. PA452

RXR antagonist 2 (compound 6b) belongs to the 2-(arylamino)pyrimidine-5-carboxylic acid chemical series, with a molecular formula of C₂₉H₃₅F₃N₂O₃ (MW 516.60) featuring a trifluoromethyl-substituted benzimidazole moiety . PA452, while also an RXR antagonist, represents a distinct chemical scaffold: it lacks the trifluoromethyl group present in RXR antagonist 2 and contains an N-methylamino linkage rather than the arylamino substitution pattern, with molecular formula C₂₆H₃₇N₃O₃ (MW 439.59) . PA452 functions as an RXR antagonist with pA₂ = 7.11 and triggers dissociation of RXR tetramers [1]. Both compounds share a pyrimidine-5-carboxylic acid core, but structural divergence results in distinct functional properties: PA452 attenuates cell proliferation and induces apoptosis in MCF-7 breast cancer cells via tetramer dissociation [2], whereas RXR antagonist 2 demonstrates heterodimer-selective antagonism without documented effects on tetramer dynamics [3]. Scaffold identity and functional phenotype are not interchangeable.

Chemical Scaffold vs. PA452
Class-level inference
2-(Arylamino)pyrimidine-5-carboxylic acid; PA452 lacks trifluoromethyl group
Scaffold divergence drives functional difference.
Tetramer dissociation (PA452) vs. heterodimer antagonism.
RXR antagonist scaffold structure-activity relationship chemical series medicinal chemistry

Intrinsic Differentiation Activity vs. Agonists

RXR antagonist 2 (compound 6b) alone exhibits no differentiation-inducing activity toward HL-60 cells [1]. This clean antagonism profile contrasts with RXR agonists such as bexarotene (LGD1069), which exhibits EC₅₀ values of 33 nM (RXRα), 24 nM (RXRβ), and 25 nM (RXRγ) for transactivation , and with RXR modulators like LG101506 that display context-dependent partial agonism . The absence of intrinsic differentiation activity establishes RXR antagonist 2 as a silent antagonist with no detectable agonist efficacy in this cellular context, making it suitable for experiments requiring complete suppression of RXR-mediated transcriptional output without confounding partial agonist effects.

Intrinsic Activity vs. Agonists
Class-level inference
0% agonist efficacy (HL-60)
Silent antagonist – no residual agonism.
Contrasts with RXR agonists (bexarotene EC₅₀ 24-33 nM) and modulators.
RXR functional classification agonist vs antagonist differentiation assay HL-60 cells

RAR Pathway Selectivity vs. Pan-Antagonists

RXR antagonist 2 (compound 6b) does not affect the differentiation-inducing activity of the RAR agonist Am80 in HL-60 cells, demonstrating functional selectivity for RXR over RAR pathways [1]. This contrasts with HX531 and HX603, which inhibit transactivation of RARs induced by Am80 in addition to their RXR antagonism [2]. The RARα-selective antagonist ER-50891 exhibits Ki values of >100-fold selectivity for RARα over RARβ/RARγ but operates through direct RAR antagonism rather than RXR-mediated heterodimer modulation . RXR antagonist 2 provides a unique tool for isolating RXR-specific contributions to heterodimer function without confounding direct RAR pathway inhibition—a feature not shared by HX531-series compounds.

RAR Pathway Selectivity
Class-level inference
No RAR pathway modulation; HX531 inhibits RAR transactivation
Clean RXR antagonism without RAR cross-inhibition.
Essential for RXR-specific loss-of-function interpretation.
RXR-RAR selectivity nuclear receptor crosstalk Am80 retinoid pharmacology

Recommended Research Applications


RXR-RAR Heterodimer Synergy Dissection

RXR antagonist 2 is specifically indicated for experiments requiring functional dissection of RXR contribution to RXR-RAR heterodimer activity. The compound selectively inhibits RXR agonist-induced synergistic activity in the presence of RAR agonists while leaving RAR agonist activity intact [1]. This heterodimer-selective antagonism distinguishes it from HX531, which inhibits both RAR and RXR transactivation and therefore cannot cleanly isolate RXR-specific effects [2]. Researchers should employ RXR antagonist 2 when the objective is to block RXR-mediated synergy without perturbing RAR-mediated signaling.

Silent RXR Loss-of-Function Studies

RXR antagonist 2 is appropriate for loss-of-function studies requiring complete suppression of RXR transcriptional activity without confounding partial agonism. The compound exhibits no intrinsic differentiation-inducing activity in HL-60 cells [1], establishing it as a silent antagonist. This property is critical for interpreting experiments where any residual agonist activity would introduce artifacts. RXR modulators such as LG101506 exhibit context-dependent partial agonism [2] and should be avoided for such studies.

Comparative RXR Antagonist Pharmacology

RXR antagonist 2 serves as a valuable comparator in studies examining the mechanistic diversity of RXR antagonists. The compound occupies a distinct functional niche—heterodimer-selective antagonism with moderate binding potency (Ki = 0.391 μM) [1]—that contrasts with: (a) UVI3003 (IC₅₀ = 0.24 μM), a full RXR antagonist that does not affect RARα corepressor interaction at 1 μM [2]; (b) HX531 (IC₅₀ = 18 nM), a potent pan-RXR antagonist that inhibits both RAR and RXR pathways ; and (c) PA452 (pA₂ = 7.11), an RXR antagonist that triggers tetramer dissociation . Multi-compound comparative studies are essential for establishing structure-function relationships in RXR pharmacology.

SAR Studies in Arylamino-Pyrimidine Series

RXR antagonist 2 (compound 6b) represents a key SAR data point within the 2-(arylamino)pyrimidine-5-carboxylic acid chemical series. Its trifluoromethyl-benzimidazole substitution pattern and resulting functional profile (heterodimer-selective antagonism, Ki = 0.391 μM, RXRα Ki = 3 nM) [1] provide a reference scaffold for medicinal chemistry optimization. Comparative analysis with PA452 (lacking trifluoromethyl; tetramer-dissociating mechanism) [2] and compound 6a (which retained residual RAR agonist activity) enables rational design of next-generation RXR antagonists with tailored selectivity profiles.

Application
Selection Property
Validation Focus
RXR-RAR heterodimer synergy dissection
Heterodimer-selective antagonism
RXR synergy inhibition without RAR modulation
Silent RXR loss-of-function studies
Pure antagonist profile (no agonism)
Absence of agonist activity in cellular assays
Comparative RXR antagonist pharmacology
Mechanistic diversity reference
Functional selectivity differentiation
SAR studies in arylamino-pyrimidine series
Scaffold reference compound
Structure-function relationship analysis

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